8-(3,5-dimethylpiperidin-1-yl)-6-hydroxy-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one
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Overview
Description
8-(3,5-dimethylpiperidin-1-yl)-6-hydroxy-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one is a complex organic compound with a unique structure that includes a piperidine ring, a purine core, and various functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,5-dimethylpiperidin-1-yl)-6-hydroxy-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one typically involves multiple steps, including the formation of the purine core and the subsequent functionalization of the piperidine ring. Common synthetic routes may involve:
Formation of the Purine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization of the Piperidine Ring:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
8-(3,5-dimethylpiperidin-1-yl)-6-hydroxy-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: Functional groups on the purine core or piperidine ring can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can introduce new functional groups onto the purine core or piperidine ring.
Scientific Research Applications
8-(3,5-dimethylpiperidin-1-yl)-6-hydroxy-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: Research may explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 8-(3,5-dimethylpiperidin-1-yl)-6-hydroxy-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other purine derivatives and piperidine-containing molecules. Examples include:
Caffeine: A well-known purine derivative with stimulant effects.
Theophylline: Another purine derivative used in the treatment of respiratory diseases.
Piperidine Derivatives: Compounds such as piperine, which is found in black pepper and has various biological activities.
Uniqueness
What sets 8-(3,5-dimethylpiperidin-1-yl)-6-hydroxy-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one apart is its unique combination of functional groups and structural features. This uniqueness may confer specific biological activities or chemical reactivity that is not observed in other similar compounds.
Properties
Molecular Formula |
C16H25N5O3 |
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Molecular Weight |
335.40 g/mol |
IUPAC Name |
8-(3,5-dimethylpiperidin-1-yl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C16H25N5O3/c1-10-7-11(2)9-20(8-10)15-17-13-12(21(15)5-6-24-4)14(22)18-16(23)19(13)3/h10-11H,5-9H2,1-4H3,(H,18,22,23) |
InChI Key |
QDTDCEJICVZHDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C2=NC3=C(N2CCOC)C(=O)NC(=O)N3C)C |
Origin of Product |
United States |
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